molecular formula C8H6N2OS B11759546 3-phenyl-1,2,4-thiadiazol-5(4H)-one

3-phenyl-1,2,4-thiadiazol-5(4H)-one

Cat. No.: B11759546
M. Wt: 178.21 g/mol
InChI Key: RPGVJHOPAAGFGC-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and a phenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of thiosemicarbazides with aromatic carboxylic acids. One common method includes the reaction of phenylthiosemicarbazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1,2,4-thiadiazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiadiazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-phenyl-1,2,4-thiadiazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in disease progression.

    Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-phenyl-1,2,4-thiadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes such as pain and inflammation .

Comparison with Similar Compounds

3-phenyl-1,2,4-thiadiazol-5(4H)-one can be compared with other thiadiazole derivatives such as:

    2-phenyl-1,3,4-thiadiazole: Similar structure but different ring positions, leading to distinct chemical properties and applications.

    4-phenyl-1,2,3-thiadiazole: Another isomer with unique reactivity and uses.

    5-phenyl-1,2,4-thiadiazole-3-thiol:

The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

3-phenyl-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C8H6N2OS/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11)

InChI Key

RPGVJHOPAAGFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=O)N2

Origin of Product

United States

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